JAK2 Binding Affinity Comparison: AC410 vs. Ruxolitinib
The compound demonstrates sub-nanomolar binding affinity for JAK2 with a Kd of 0.18 nM , which is significantly lower (i.e., stronger binding) than the Kd of 0.47 nM reported for the clinically approved JAK1/2 inhibitor ruxolitinib in a comparable KINOMEscan binding assay [1]. This represents a 2.6-fold improvement in binding potency.
| Evidence Dimension | Binding affinity (Kd) for JAK2 |
|---|---|
| Target Compound Data | Kd = 0.18 nM |
| Comparator Or Baseline | Ruxolitinib: Kd = 0.47 nM |
| Quantified Difference | 2.6-fold lower Kd (stronger binding) |
| Conditions | KINOMEscan (DiscoverRx) in vitro kinase binding assay |
Why This Matters
This superior binding affinity suggests that the compound may achieve effective JAK2 inhibition at lower concentrations, potentially reducing off-target effects and improving selectivity windows in cellular and in vivo studies.
- [1] Nature Table. (2019). Ruxolitinib and tofacitinib in vitro kinase binding and inhibition. Retrieved from https://preview-www.nature.com View Source
